PB-3 Demonstrates 12-Fold Higher PLY Inhibition Potency Than Parent Compound PB-1
Pneumolysin-IN-1 (PB-3) achieves an IC50 of 3.1 ± 0.5 µM against wild-type PLY in the hemolysis assay, representing a 12-fold improvement in potency compared to the initial virtual screening hit PB-1 (IC50 = 38 ± 6 µM) and a 1.5-fold improvement over the first-generation optimized compound PB-2 (IC50 = 4.8 ± 0.8 µM) [1]. This potency progression from PB-1 to PB-3 is the result of systematic scaffold-hopping and structure-based optimization [2].
| Evidence Dimension | PLY hemolysis inhibition potency (IC50) |
|---|---|
| Target Compound Data | PB-3: 3.1 ± 0.5 µM |
| Comparator Or Baseline | PB-1: 38 ± 6 µM; PB-2: 4.8 ± 0.8 µM |
| Quantified Difference | PB-3 is 12-fold more potent than PB-1; 1.5-fold more potent than PB-2 |
| Conditions | Sheep erythrocyte hemolysis assay; wild-type PLY; distinct samples n ≥ 3; 95% CI reported |
Why This Matters
Procurement of PB-3 rather than earlier-generation analogs ensures access to the most potent validated compound within this chemical series.
- [1] Aziz UBA, et al. Table 1: Inhibition of hemolysis exerted through wild-type PLY by pore-blocking agents PB-1 to PB-3. Nat Commun. 2024;15:3537. View Source
- [2] Aziz UBA, et al. Targeted small molecule inhibitors blocking the cytolytic effects of pneumolysin and homologous toxins. Nat Commun. 2024;15:3537. View Source
